SUVN-911 HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

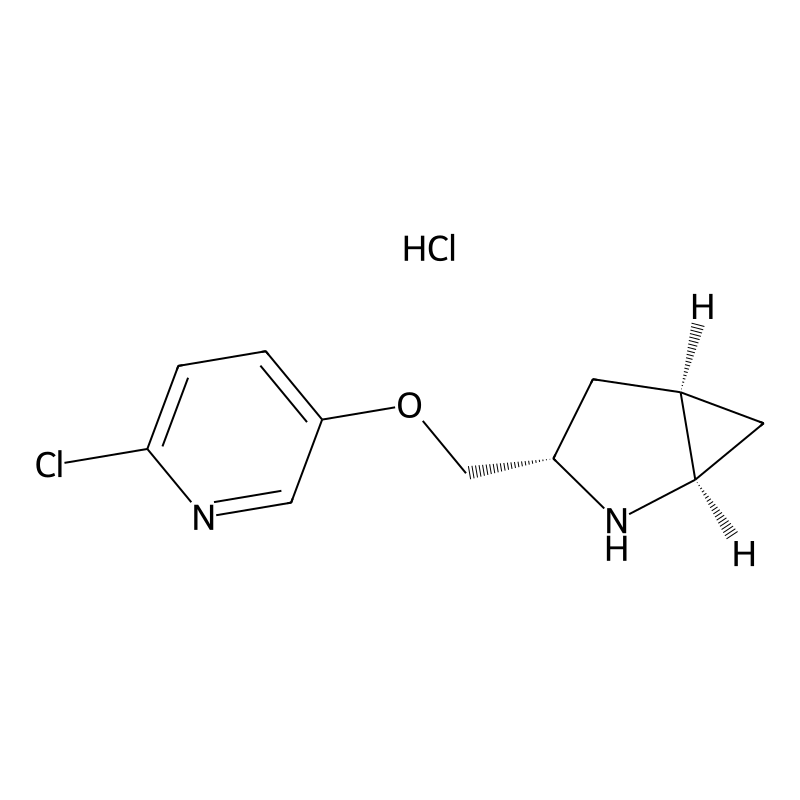

SUVN-911 Hydrochloride, also known as Ropanicant, is a novel compound characterized as a potent and selective antagonist of the neuronal nicotinic acetylcholine α4β2 receptor. This compound has been developed primarily for the treatment of major depressive disorder. Its chemical structure is defined as 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, which allows it to exhibit significant pharmacological activity with a high binding affinity to its target receptor, indicated by a value of 1.5 nM . SUVN-911 has demonstrated oral bioavailability and effective brain penetration in preclinical studies, making it a promising candidate for therapeutic applications in neuropsychiatric disorders.

SUVN-911 exhibits notable biological activity as an antagonist at the α4β2 nicotinic acetylcholine receptor, which is implicated in various neurobiological processes including mood regulation and cognition. Preclinical studies have indicated that SUVN-911 possesses antidepressant-like effects, evidenced by its performance in forced swim tests in rats, where it showed dose-dependent efficacy without affecting locomotor activity at therapeutic doses . Furthermore, it has demonstrated selectivity over other nicotinic receptors, such as α3β4, with a binding affinity greater than 10 μM, indicating a favorable safety profile against potential side effects associated with broader receptor antagonism .

The synthesis of SUVN-911 involves multiple steps:

- Formation of Bicyclic Structure: The precursor compounds undergo cyclization to form the azabicyclo framework.

- Introduction of Functional Groups: The chloropyridine group is introduced through electrophilic substitution reactions.

- Salt Formation: The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.

These synthetic routes have been optimized for yield and purity, ensuring that the final product meets the required pharmacological standards .

SUVN-911 is primarily being investigated for its potential application in treating major depressive disorder due to its mechanism of action on nicotinic receptors involved in mood regulation. Its unique pharmacological profile suggests potential utility not only in depression but also in other cognitive disorders where nicotinic signaling plays a critical role. The compound's ability to penetrate the blood-brain barrier effectively positions it as a candidate for further clinical development in neuropsychiatric therapies .

Studies assessing the pharmacokinetics of SUVN-911 have shown that it exhibits nonlinear pharmacokinetics with significant accumulation upon multiple dosing regimens. Research indicates that factors such as sex can influence its pharmacokinetic profile; for instance, female subjects demonstrated higher plasma concentrations compared to male subjects at equivalent doses . Additionally, food intake does not significantly alter its pharmacokinetics, which supports its administration flexibility in clinical settings .

Several compounds exhibit similarities to SUVN-911 based on their mechanism of action or chemical structure. These include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ropanicant (SUVN-911) | α4β2 Nicotinic Acetylcholine Receptor Antagonist | Highly selective with low side effects |

| SUVN-D4010 | 5-HT4 Partial Agonist | Focused on cognitive enhancement |

| SUVN-502 | Serotonin 5-HT6 Receptor Antagonist | Targeting appetite regulation and cognitive function |

| SUVN-G3031 | Histamine H3 Receptor Inverse Agonist | Investigated for narcolepsy treatment |

Each of these compounds shares a common goal of targeting neurotransmitter systems but differs significantly in their specific receptor interactions and therapeutic indications. SUVN-911's unique selectivity towards the α4β2 receptor distinguishes it from other compounds that may engage multiple receptor types or pathways .

Molecular Structure and Formula

SUVN-911 hydrochloride is chemically defined as 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride [2] [5]. The compound exists as the hydrochloride salt of the parent molecule, with the molecular formula C11H14Cl2N2O [3] [4] [5]. The molecular weight is 261.15 grams per mole [3] [4], while some sources report the molecular weight as 261.14 grams per mole [5].

The IUPAC name for SUVN-911 hydrochloride is (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane hydrochloride [5] [6]. The compound features a unique azabicyclo[3.1.0]hexane core structure with a 6-chloropyridin-3-yloxymethyl substituent [2] [8].

The Chemical Abstracts Service registry number is 2414674-71-6 [3] [4] [5], and the InChI key is VZIQKVIAFWXNFL-ANYFZDTESA-N [5] [6]. The canonical SMILES notation is ClC1=CC=C(OC[C@H]2N[C@]3([H])C[C@]3([H])C2)C=N1.[H]Cl [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H14Cl2N2O | [3] [4] [5] |

| Molecular Weight | 261.15 g/mol | [3] [4] |

| CAS Number | 2414674-71-6 | [3] [4] [5] |

| InChI Key | VZIQKVIAFWXNFL-ANYFZDTESA-N | [5] [6] |

Physical and Physicochemical Characteristics

SUVN-911 hydrochloride is characterized as a non-hygroscopic crystalline hydrochloride salt that demonstrates stability across all storage conditions [10]. The compound exhibits favorable physicochemical and biopharmaceutical properties with a LogP value of 1.9 and a pKa value of 8.9 [10] [26].

The compound demonstrates excellent ADME properties with no drug-drug interaction liability [10] [26]. It shows high permeability and is not a P-glycoprotein substrate [10]. The compound exhibits good unbound fractions in both plasma and brain tissue [10].

From the IUPHAR Guide to Pharmacology, physicochemical properties include one hydrogen bond donor, three rotatable bonds, a topological polar surface area of 34.15, and an XLogP of 1.61 [2]. The compound demonstrates excellent oral bioavailability and brain penetration characteristics, with a brain-to-plasma ratio of approximately 2.0 [6] [10].

| Property | Value | Reference |

|---|---|---|

| LogP | 1.9 | [10] [26] |

| pKa | 8.9 | [10] [26] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 3 | [2] |

| Topological Polar Surface Area | 34.15 | [2] |

| Brain-to-Plasma Ratio | ~2.0 | [6] [10] |

Stereochemical Configuration and Isomeric Forms

SUVN-911 hydrochloride possesses defined stereochemical configuration with the absolute configuration designated as (1R,3S,5R) [5]. The compound contains three chiral centers within the azabicyclo[3.1.0]hexane framework [5]. The stereochemical assignment is critical for the compound's biological activity and receptor binding properties [2] [8].

The azabicyclo[3.1.0]hexane core represents a constrained bicyclic system where the cyclopropane ring is fused to the pyrrolidine ring [2] [8]. This rigid three-dimensional structure contributes to the compound's selectivity profile at neuronal nicotinic acetylcholine receptors [2] [8].

The stereochemistry is maintained throughout the synthetic process, and the final product exhibits optical purity consistent with the assigned absolute configuration [8]. The compound does not exhibit significant conformational flexibility due to the rigid bicyclic framework [2].

Chemical Stability Parameters

SUVN-911 hydrochloride demonstrates excellent chemical stability under recommended storage conditions [14]. The compound is stable in all storage conditions as a non-hygroscopic crystalline hydrochloride salt [10]. Storage recommendations include maintaining the compound under inert atmosphere at 2-8°C [4].

The compound shows stability across various pH conditions and temperatures encountered during pharmaceutical processing [10]. Long-term safety studies in animals have confirmed the stability profile of the compound under physiological conditions [8].

The hydrochloride salt formation enhances the overall stability profile compared to the free base form [10]. The compound demonstrates resistance to degradation under standard pharmaceutical manufacturing and storage conditions [14].

Synthetic Methodologies and Preparation Routes

Starting Materials and Key Intermediates

The synthesis of SUVN-911 hydrochloride involves the construction of the azabicyclo[3.1.0]hexane core structure followed by functionalization with the 6-chloropyridin-3-yloxymethyl substituent [8]. The synthetic approach utilizes readily available starting materials and proceeds through well-defined intermediates [8].

Key intermediates in the synthesis include azabicyclo[3.1.0]hexane derivatives that serve as the core scaffold [8]. The 6-chloropyridin-3-ol derivative represents another crucial intermediate for the ether linkage formation [8]. The synthetic route has been optimized to ensure high yields and purity of the final product [8].

The preparation involves multiple steps with careful control of reaction conditions to maintain stereochemical integrity [8]. Each intermediate undergoes thorough characterization to confirm structure and purity before proceeding to subsequent synthetic steps [8].

Reaction Pathways and Mechanisms

The synthetic pathway for SUVN-911 hydrochloride involves several key transformations [8]. The azabicyclo[3.1.0]hexane core can be constructed through cyclopropanation reactions of appropriate pyrrolidine precursors [20] [21] [33]. These reactions typically employ organozinc carbenoids or related cyclopropanation reagents [20].

Alternative synthetic approaches may utilize palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes via carbon-hydrogen activation [33]. This methodology provides an atom-economical approach to cyclopropane-fused pyrrolidine scaffolds [33].

The formation of the ether linkage between the azabicyclo[3.1.0]hexane core and the 6-chloropyridin-3-yl moiety involves nucleophilic substitution reactions [8]. These transformations require careful optimization of reaction conditions to achieve high yields while maintaining stereochemical purity [8].

Purification and Isolation Techniques

The purification of SUVN-911 hydrochloride involves multiple chromatographic and crystallization techniques [8]. Semi-preparative high-performance liquid chromatography is commonly employed for the purification of synthetic intermediates and the final product [28].

Crystallization techniques are utilized to obtain the hydrochloride salt in high purity [8]. The crystallization conditions are optimized to ensure consistent crystal morphology and polymorphic form [31]. Solid-phase extraction cartridges may be employed for preliminary purification steps [28].

The final product undergoes rigorous analytical characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity [8]. The purification process ensures removal of synthetic impurities and achieves pharmaceutical-grade quality [8].

Structure-Activity Relationship Analysis

SUVN-911 hydrochloride demonstrates potent binding affinity at the α4β2 nicotinic acetylcholine receptor with a Ki value of 1.5 nanomolar [2] [8]. The compound exhibits exceptional selectivity, showing greater than 10 micromolar binding affinity toward the ganglionic α3β4 receptor [8]. This represents approximately 130-fold selectivity for α4β2 over α3β4 receptors [6] [10].

The azabicyclo[3.1.0]hexane core structure is essential for the compound's binding affinity and selectivity profile [8]. The rigid three-dimensional framework positions the 6-chloropyridin-3-yloxymethyl substituent in an optimal orientation for receptor interaction [2] [8].

The 6-chloropyridine moiety contributes significantly to the binding affinity through specific interactions with the receptor binding site [8]. The chlorine substituent on the pyridine ring enhances binding affinity compared to unsubstituted analogs [8]. The ether linkage provides the appropriate spatial separation between the bicyclic core and the pyridine ring for optimal receptor engagement [8].

Structure-activity relationship studies demonstrate that modifications to the azabicyclo[3.1.0]hexane core significantly impact binding affinity [8]. Similarly, changes to the pyridine substituent pattern affect both potency and selectivity [8]. The stereochemical configuration of the bicyclic system is crucial for maintaining high affinity and selectivity [8].

| Structural Feature | SAR Impact | Reference |

|---|---|---|

| Azabicyclo[3.1.0]hexane core | Essential for binding affinity | [8] |

| (1R,3S,5R) configuration | Critical for selectivity | [8] |

| 6-Chloropyridine moiety | Enhances binding affinity | [8] |

| Ether linkage | Optimal spatial positioning | [8] |

SUVN-911 hydrochloride demonstrates exceptional binding affinity for the alpha four beta two nicotinic acetylcholine receptor with a dissociation constant (Ki) value of 1.5 nanomolar [1] [2]. This high-affinity binding places SUVN-911 among the most potent alpha four beta two receptor ligands currently characterized. The binding interaction exhibits competitive antagonism characteristics, as demonstrated through whole-cell patch clamp recordings where SUVN-911 produces dose-dependent blockade of alpha four beta two receptor currents induced by acetylcholine [2] [3].

The kinetic profile of SUVN-911 at alpha four beta two receptors suggests a favorable residence time, contributing to its sustained pharmacological effects. In vivo receptor occupancy studies demonstrate dose-dependent engagement of alpha four beta two receptors, with prolonged occupancy patterns consistent with slow dissociation kinetics [2] [4]. This extended receptor binding duration supports the compound's potential for once-daily dosing regimens in clinical applications.

Functional characterization reveals that SUVN-911 exhibits pure antagonist properties at alpha four beta two receptors, with no intrinsic agonist activity observed across the concentration range tested [2] [5]. The compound effectively prevents acetylcholine-induced receptor activation and subsequent ion channel opening, confirming its classification as a competitive antagonist rather than a partial agonist or positive allosteric modulator.

Selectivity Profile Across Receptor Subtypes

SUVN-911 demonstrates remarkable selectivity for alpha four beta two nicotinic acetylcholine receptors over other nicotinic receptor subtypes. The compound exhibits greater than ten micromolar binding affinity toward the ganglionic alpha three beta four receptor, representing approximately 130-fold selectivity for alpha four beta two over alpha three beta four receptors [1] [2] [3]. This selectivity ratio significantly exceeds that observed with many other nicotinic receptor ligands, providing a substantial therapeutic window for alpha four beta two-specific effects.

Comprehensive selectivity screening against alpha seven nicotinic acetylcholine receptors, the alpha-bungarotoxin sensitive neuronal nicotinic receptor subtype, revealed minimal binding affinity for SUVN-911 [3] [6]. This selectivity profile is particularly advantageous given the distinct physiological roles of alpha seven receptors in cognitive function and inflammatory modulation.

Beyond nicotinic receptor subtypes, SUVN-911 demonstrates exceptional selectivity across a broad spectrum of molecular targets. Screening against more than 70 targets, including G-protein coupled receptors, ion channels, enzymes, transporters, brain and gut peptides, kinases, prostaglandins, and second messengers, revealed minimal binding activity at ten micromolar concentrations [2] [3] [6]. This comprehensive selectivity profile indicates that SUVN-911 effects are likely mediated primarily through alpha four beta two nicotinic acetylcholine receptor antagonism rather than off-target interactions.

| Receptor/Target | Binding Affinity | Selectivity Ratio |

|---|---|---|

| Alpha4Beta2 nAChR | 1.5 nM (Ki) | Reference |

| Alpha3Beta4 nAChR | >10 μM | >130-fold |

| Alpha7 nAChR | No significant binding | >1000-fold |

| Additional targets (70+) | <10% binding at 10 μM | >1000-fold |

Molecular Basis of α4β2 nAChR Antagonism

The molecular mechanism underlying SUVN-911 antagonism at alpha four beta two nicotinic acetylcholine receptors involves competitive inhibition at the orthosteric binding site. The alpha four beta two receptor exists in two distinct stoichiometric configurations: the high-sensitivity (alpha four)₂(beta two)₃ form and the low-sensitivity (alpha four)₃(beta two)₂ form [7] [8]. SUVN-911 appears to interact with both stoichiometric forms, though specific binding preferences between these configurations have not been definitively characterized.

The alpha four beta two receptor binding site is located at the interface between adjacent subunits, specifically at the alpha four(+)/beta two(-) interface for the primary binding sites [9] [10]. Structural analysis of related nicotinic receptor antagonists suggests that SUVN-911 likely interacts with key residues in the principal binding face of the alpha four subunit, including aromatic residues that form cation-π interactions with the protonated nitrogen of nicotinic ligands [11] [12].

The 6-chloropyridine-3-yloxymethyl moiety of SUVN-911 is positioned to interact with the aromatic box formed by conserved tryptophan and tyrosine residues in the binding pocket [2]. The 2-azabicyclo[3.1.0]hexane core structure provides the appropriate spatial orientation for optimal receptor engagement while contributing to the compound's selectivity profile. The chlorine substitution on the pyridine ring enhances binding affinity through favorable halogen bonding interactions and desolvation effects [2].

Electrophysiological studies demonstrate that SUVN-911 binding prevents the conformational changes associated with channel opening, effectively stabilizing the receptor in a closed, non-conducting state [2]. This mechanism differs from open-channel blockers that allow initial activation but subsequently occlude the ion permeation pathway.

Comparative Analysis with Other Nicotinic Receptor Ligands

SUVN-911 exhibits distinctive pharmacological properties when compared to other nicotinic receptor ligands currently used in clinical and research settings. In contrast to varenicline, a partial agonist approved for smoking cessation, SUVN-911 functions as a pure antagonist without intrinsic agonist activity [5]. This fundamental mechanistic difference results in distinct functional profiles, with SUVN-911 producing complete receptor blockade rather than the submaximal activation characteristic of partial agonists.

Compared to TC-5214, another alpha four beta two receptor antagonist previously investigated for depression treatment, SUVN-911 demonstrates superior selectivity and binding affinity [5]. Behavioral studies reveal that SUVN-911, but not TC-5214 or methyllycaconitine, potentiates the antidepressant effects of citalopram in forced swimming test paradigms [5]. This unique interaction profile suggests distinct molecular mechanisms of action among alpha four beta two receptor antagonists.

Mecamylamine, a non-selective nicotinic receptor antagonist, exhibits broader receptor binding compared to SUVN-911 [13] [14]. While mecamylamine blocks multiple nicotinic receptor subtypes including alpha three beta four and alpha seven receptors, SUVN-911 maintains high selectivity for alpha four beta two receptors. This selectivity difference translates to improved tolerability profiles, with SUVN-911 demonstrating reduced cardiovascular and gastrointestinal side effects compared to non-selective antagonists [2].

| Compound | Mechanism | Alpha4Beta2 Selectivity | Clinical Application |

|---|---|---|---|

| SUVN-911 | Pure antagonist | 130-fold vs Alpha3Beta4 | Depression (Phase 2) |

| Varenicline | Partial agonist | Moderate selectivity | Smoking cessation |

| TC-5214 | Antagonist | Moderate selectivity | Depression studies |

| Mecamylamine | Non-selective antagonist | Low selectivity | Research tool |

The binding kinetics of SUVN-911 also distinguish it from other nicotinic ligands. While nicotine exhibits rapid association and dissociation kinetics contributing to its abuse potential, SUVN-911 demonstrates slower dissociation rates that support sustained receptor occupancy [2] [4]. This kinetic profile may contribute to the compound's antidepressant efficacy through prolonged modulation of cholinergic neurotransmission.

Species Differences in Receptor Binding Properties

Comprehensive binding studies across multiple species reveal no significant inter-species variation in SUVN-911 affinity for alpha four beta two nicotinic acetylcholine receptors [3] [6]. Binding affinity measurements conducted with receptors derived from mouse, rat, and human sources demonstrate consistent Ki values, indicating that the molecular recognition elements for SUVN-911 are highly conserved across mammalian species.

This conservation of binding properties provides strong translational confidence for extrapolating preclinical efficacy and safety data to human clinical applications. The consistent binding affinity across species suggests that the critical amino acid residues involved in SUVN-911 recognition are invariant between rodent and human alpha four beta two receptors [3].

Functional studies in heterologous expression systems confirm that SUVN-911 antagonist activity is maintained across species variants of alpha four beta two receptors. Whole-cell patch clamp recordings demonstrate equivalent potency for blocking acetylcholine-induced currents in human, rat, and mouse alpha four beta two receptor configurations [2].

The absence of species differences extends to the selectivity profile of SUVN-911. Screening against alpha three beta four receptors from different species reveals consistently low binding affinity, maintaining the favorable selectivity ratio observed in human receptor studies [3]. This conservation of selectivity properties supports the use of rodent models for predicting human therapeutic windows and side effect profiles.